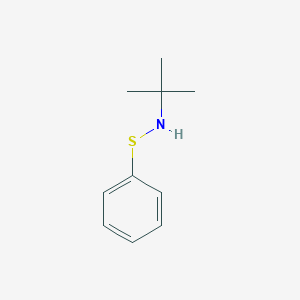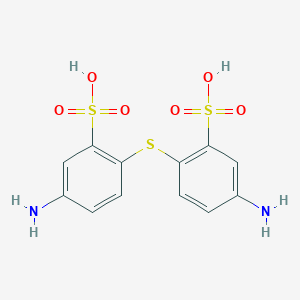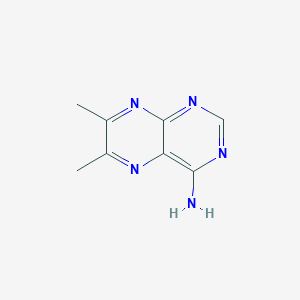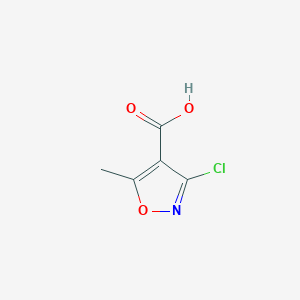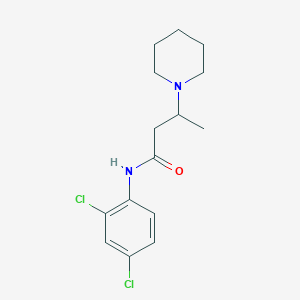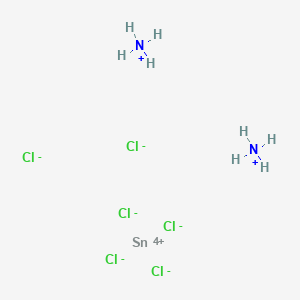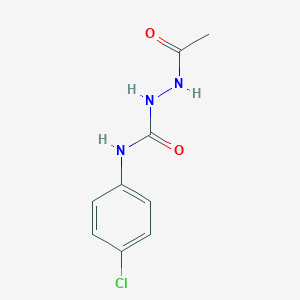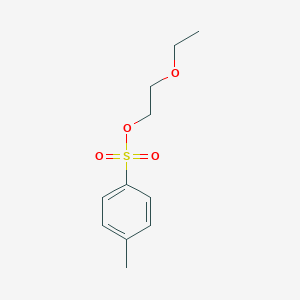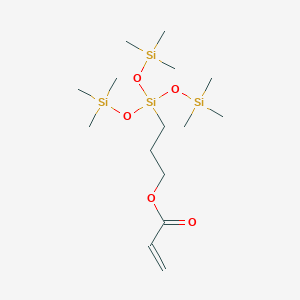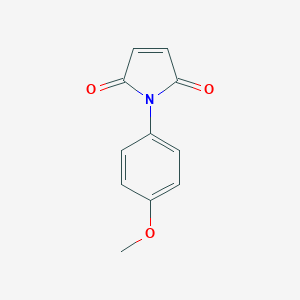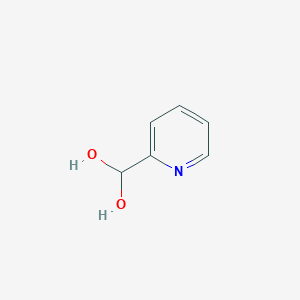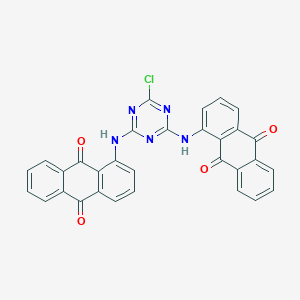
1,1'-((6-Chloro-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
1,1'-((6-Chloro-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone (CTA) is a synthetic molecule that has gained significant attention in scientific research due to its unique chemical properties. CTA is a bisanthraquinone derivative that is widely used in various fields of research, including medicinal chemistry, material science, and environmental science.
科研应用
1,1'-((6-Chloro-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone has various applications in scientific research. In medicinal chemistry, 1,1'-((6-Chloro-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone has shown promising anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. 1,1'-((6-Chloro-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone has also been shown to inhibit the growth of drug-resistant cancer cells. In material science, 1,1'-((6-Chloro-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone has been used as a dye to enhance the performance of organic solar cells. In environmental science, 1,1'-((6-Chloro-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone has been used as a sensitizer for the photocatalytic degradation of organic pollutants.
作用机制
The mechanism of action of 1,1'-((6-Chloro-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone is still under investigation. However, studies have shown that 1,1'-((6-Chloro-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. 1,1'-((6-Chloro-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone has also been shown to inhibit the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases (MMPs). In addition, 1,1'-((6-Chloro-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone has been shown to induce autophagy in cancer cells, which is a process that degrades damaged or dysfunctional cellular components.
生化和生理效应
1,1'-((6-Chloro-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1,1'-((6-Chloro-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone inhibits the proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase. 1,1'-((6-Chloro-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone has also been shown to inhibit the expression of anti-apoptotic proteins, such as Bcl-2 and Bcl-xL, in cancer cells. In vivo studies have shown that 1,1'-((6-Chloro-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone inhibits tumor growth in xenograft mouse models without causing significant toxicity.
实验室实验的优点和局限性
One of the main advantages of using 1,1'-((6-Chloro-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone in lab experiments is its high potency and selectivity against cancer cells. 1,1'-((6-Chloro-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone has been shown to be more effective than other anticancer agents, such as doxorubicin and cisplatin, in inhibiting the growth of cancer cells. However, one of the limitations of using 1,1'-((6-Chloro-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone in lab experiments is its low solubility in water, which can affect its bioavailability and pharmacokinetic properties.
未来方向
There are several future directions for the research on 1,1'-((6-Chloro-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone. One direction is to explore the use of 1,1'-((6-Chloro-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone in combination with other anticancer agents to enhance its efficacy and reduce toxicity. Another direction is to investigate the mechanism of action of 1,1'-((6-Chloro-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone in more detail to identify potential targets for cancer therapy. Moreover, the development of new synthetic methods for 1,1'-((6-Chloro-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone could lead to the discovery of more potent and selective derivatives. Finally, the application of 1,1'-((6-Chloro-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone in other fields of research, such as material science and environmental science, could lead to the development of new technologies with improved performance and sustainability.
Conclusion:
In conclusion, 1,1'-((6-Chloro-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone is a synthetic molecule with diverse scientific research applications. The synthesis of 1,1'-((6-Chloro-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone is a complex process that requires careful control of reaction conditions to obtain a high yield and purity of the final product. 1,1'-((6-Chloro-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone has shown promising anticancer activity against various cancer cell lines and has various biochemical and physiological effects. However, the use of 1,1'-((6-Chloro-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone in lab experiments is limited by its low solubility in water. There are several future directions for the research on 1,1'-((6-Chloro-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone, including the exploration of its use in combination with other anticancer agents and the investigation of its mechanism of action in more detail.
合成方法
The synthesis of 1,1'-((6-Chloro-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone involves the reaction of 2,6-dichloroanthraquinone with cyanuric chloride and sodium hydroxide. The resulting product is then reacted with 1,2-diaminobenzene to yield 1,1'-((6-Chloro-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone. The synthesis of 1,1'-((6-Chloro-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone is a complex process that requires careful control of reaction conditions to obtain a high yield and purity of the final product.
性质
CAS 编号 |
17612-57-6 |
|---|---|
产品名称 |
1,1'-((6-Chloro-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone |
分子式 |
C31H16ClN5O4 |
分子量 |
557.9 g/mol |
IUPAC 名称 |
1-[[4-chloro-6-[(9,10-dioxoanthracen-1-yl)amino]-1,3,5-triazin-2-yl]amino]anthracene-9,10-dione |
InChI |
InChI=1S/C31H16ClN5O4/c32-29-35-30(33-21-13-5-11-19-23(21)27(40)17-9-3-1-7-15(17)25(19)38)37-31(36-29)34-22-14-6-12-20-24(22)28(41)18-10-4-2-8-16(18)26(20)39/h1-14H,(H2,33,34,35,36,37) |
InChI 键 |
KHPBJIXNYDHOLY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC4=NC(=NC(=N4)Cl)NC5=CC=CC6=C5C(=O)C7=CC=CC=C7C6=O |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC4=NC(=NC(=N4)Cl)NC5=CC=CC6=C5C(=O)C7=CC=CC=C7C6=O |
其他 CAS 编号 |
17612-57-6 |
产品来源 |
United States |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



